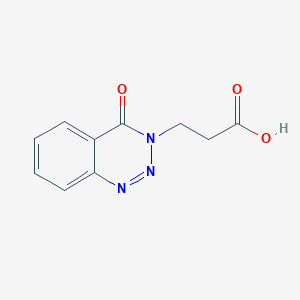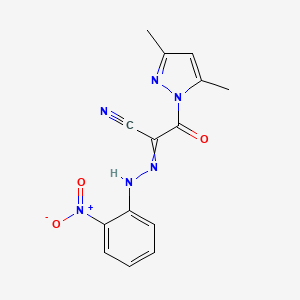
N-(2-chloropyridin-3-yl)acetamide
概要
説明
“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O1. It is also known as 2-chloro-N-(2-chloropyridin-3-yl)acetamide2. The compound has a molecular weight of 205.042.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chloropyridin-3-yl)acetamide”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The InChI code for “N-(2-chloropyridin-3-yl)acetamide” is 1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12)2. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(2-chloropyridin-3-yl)acetamide” are not available in the retrieved data. However, the compound likely participates in various chemical reactions due to its functional groups2.Physical And Chemical Properties Analysis
“N-(2-chloropyridin-3-yl)acetamide” is a powder at room temperature2. It has a purity of 95%2.科学的研究の応用
“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H6Cl2N2O . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of this compound is in the field of medicinal chemistry. For instance, a related compound, phenoxy acetamide and its derivatives (chalcone, indole and quinoline), have been studied for their pharmacological activities . These compounds are synthesized using various chemical techniques and computational chemistry applications . The biological effects of these drugs are then studied, which includes researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
-
Medicinal Chemistry : As I mentioned earlier, this compound could be used in the field of medicinal chemistry . It could be used in the synthesis of new pharmaceutical compounds, and its biological effects could be studied .
-
Proteomics Research : This compound is available for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
-
Chemical Synthesis : “N-(2-chloropyridin-3-yl)acetamide” could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex chemical compounds.
-
Pharmacological Studies : Similar compounds have been studied for their pharmacological activities . For instance, phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been studied for their potential therapeutic benefits .
-
Anti-Candida Agents : There is a possibility that this compound could be used in the synthesis of anti-Candida agents . Candida is a type of yeast that can cause fungal infections.
-
Material Science : This compound could also be used in material science , which involves the discovery and design of new materials.
-
Medicinal Chemistry : As I mentioned earlier, this compound could be used in the field of medicinal chemistry . It could be used in the synthesis of new pharmaceutical compounds, and its biological effects could be studied .
-
Proteomics Research : This compound is available for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
-
Chemical Synthesis : “N-(2-chloropyridin-3-yl)acetamide” could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex chemical compounds.
-
Pharmacological Studies : Similar compounds have been studied for their pharmacological activities . For instance, phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been studied for their potential therapeutic benefits .
-
Anti-Candida Agents : There is a possibility that this compound could be used in the synthesis of anti-Candida agents . Candida is a type of yeast that can cause fungal infections.
-
Material Science : This compound could also be used in material science , which involves the discovery and design of new materials.
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, and H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
将来の方向性
The future directions for “N-(2-chloropyridin-3-yl)acetamide” are not specified in the retrieved data. However, given its chemical properties, it could potentially be used in various chemical and biological research applications2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIDENWDCKKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402074 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)acetamide | |
CAS RN |
21352-19-2 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

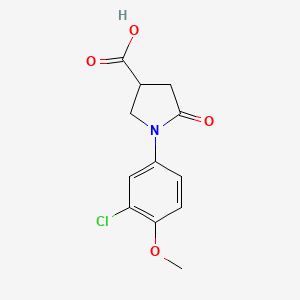

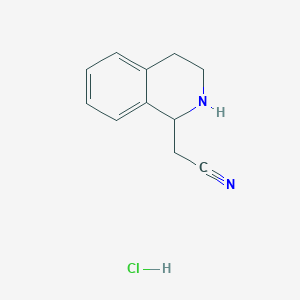
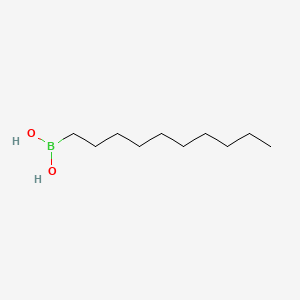
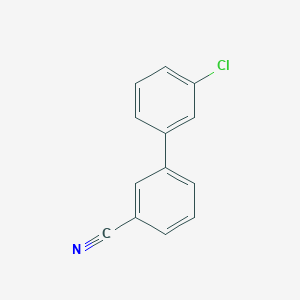
![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)
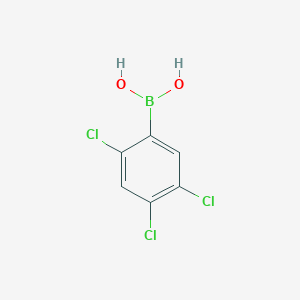
![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)
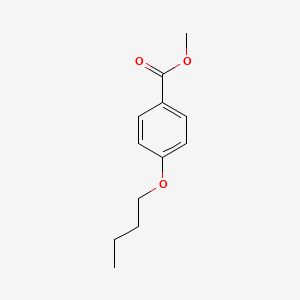
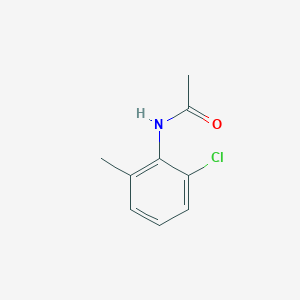
![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)
